molecular formula C3H4BNO2S B1592062 Thiazol-2-ylboronic acid CAS No. 389630-95-9

Thiazol-2-ylboronic acid

Cat. No.: B1592062
CAS No.: 389630-95-9
M. Wt: 128.95 g/mol
InChI Key: JWUGKJKBCKJFOU-UHFFFAOYSA-N
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Description

Thiazol-2-ylboronic acid is an organic compound that features a thiazole ring bonded to a boronic acid group The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiazol-2-ylboronic acid can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. In this reaction, a thiazole derivative is coupled with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction typically occurs under mild conditions and is highly efficient.

Industrial Production Methods: Industrial production of this compound often involves the same Suzuki–Miyaura coupling reaction due to its scalability and efficiency. The process can be optimized for large-scale production by adjusting reaction parameters such as temperature, solvent, and catalyst concentration to maximize yield and minimize costs .

Chemical Reactions Analysis

Types of Reactions: Thiazol-2-ylboronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The compound can be reduced to form thiazol-2-ylboranes.

    Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed:

    Oxidation: Boronic esters or borates.

    Reduction: Thiazol-2-ylboranes.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Reactions

Thiazol-2-ylboronic acid can participate in several chemical reactions, making it a valuable reagent in organic synthesis:

  • Suzuki–Miyaura Coupling : This compound is extensively used in forming carbon-carbon bonds through Suzuki coupling reactions, which are pivotal in synthesizing complex organic molecules .
  • Oxidation and Reduction : The boronic acid group can be oxidized to form boronic esters or borates, while reduction can yield thiazol-2-ylboranes. These transformations are crucial for developing various derivatives.

Organic Synthesis

This compound serves as a building block for synthesizing biologically active molecules. Its ability to form stable complexes with electrophiles facilitates the development of diverse compounds, particularly in medicinal chemistry.

Medicinal Chemistry

Research indicates that thiazole derivatives exhibit a range of biological activities, including:

  • Anticancer Activity : Studies have shown that this compound derivatives can induce apoptosis in cancer cell lines, suggesting their potential as anticancer agents. For instance, research on HepG2 cells demonstrated significant apoptosis via mitochondrial dysfunction mechanisms.
  • Antimicrobial Properties : The compound has been explored for its effectiveness against various pathogens, making it a candidate for developing new antimicrobial agents.

Biochemical Probes

Due to its ability to interact with biological molecules, this compound is investigated as a biochemical probe. It can modulate enzyme activity and protein interactions, providing insights into cellular processes and disease mechanisms .

Materials Science

In materials science, this compound is utilized to create functional materials with specific properties. Its incorporation into polymers enhances material performance, particularly in electronic applications.

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways. This suggests its potential role in developing novel cancer therapies.

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of aldose reductase by this compound demonstrated that it effectively reduced enzyme activity implicated in diabetic complications. This finding highlights its therapeutic potential in managing diabetes-related conditions.

Data Tables

Application Area Description Key Findings
Organic SynthesisBuilding block for carbon-carbon bond formationEssential in Suzuki coupling reactions
Medicinal ChemistryAnticancer and antimicrobial propertiesInduces apoptosis in HepG2 cells; effective against pathogens
Biochemical ProbesModulates enzyme activityInteracts with proteins to provide insights into disease mechanisms
Materials ScienceEnhances properties of functional materialsUsed in electronic applications

Comparison with Similar Compounds

Thiazol-2-ylboronic acid can be compared with other boronic acid derivatives and thiazole-containing compounds:

Biological Activity

Thiazol-2-ylboronic acid is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

Overview of this compound

This compound belongs to the class of thiazole derivatives, which are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The compound's structure includes a boronic acid functional group, which enhances its reactivity and interaction with biological targets.

This compound exhibits its biological activity through various mechanisms:

  • Antimicrobial Activity : Thiazole derivatives have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, studies indicate that thiazole compounds can inhibit the growth of Escherichia coli and Staphylococcus aureus through disruption of bacterial cell wall synthesis and interference with metabolic pathways .
  • Cytotoxic Effects : Research has demonstrated that thiazole derivatives can induce cytotoxicity in cancer cell lines. For example, this compound has been reported to exhibit significant cytotoxic effects on MCF-7 breast cancer cells with an IC50 value indicating potent activity .
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit key enzymes involved in inflammatory processes. For example, thiazole derivatives have shown inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of pro-inflammatory prostaglandins .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Target/Organism IC50/Effect Reference
AntimicrobialE. coli6.50 mg/mL (effective concentration)
CytotoxicMCF-7 (breast cancer)IC50: 18.76 ± 0.62 µg/mL
Enzyme InhibitionCyclooxygenaseVaries by derivative
AntioxidantVarious assays (ABTS, DPPH)IC50: 0.11 ± 0.01 µg/mL

Case Studies

  • Synthesis and Characterization : A study focused on synthesizing novel boronic ester compounds derived from thiazole and evaluating their antioxidant and antibacterial activities. The results indicated that these compounds possess strong antioxidant properties while demonstrating low toxicity in healthy cell lines .
  • Anti-inflammatory Effects : Another research effort highlighted the anti-inflammatory potential of thiazole derivatives through the inhibition of COX enzymes. These findings suggest that this compound could be developed into a therapeutic agent for inflammatory diseases .
  • Anticancer Properties : A comparative study evaluated various thiazole derivatives for their anticancer activity against different cell lines. This compound showed promising results, particularly in inhibiting the proliferation of cancer cells while sparing normal cells .

Properties

IUPAC Name

1,3-thiazol-2-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BNO2S/c6-4(7)3-5-1-2-8-3/h1-2,6-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWUGKJKBCKJFOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC=CS1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60621114
Record name 1,3-Thiazol-2-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

389630-95-9
Record name 1,3-Thiazol-2-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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